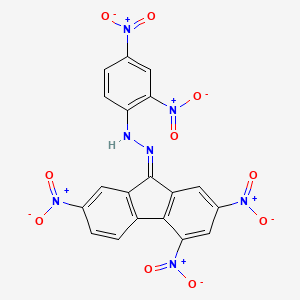
2,4,7-trinitro-9H-fluoren-9-one (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-trinitro-9H-fluoren-9-one (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is highly reactive and can form stable complexes with many organic compounds. DNPH is commonly used in analytical chemistry and biochemistry to identify and quantify carbonyl compounds in various samples.
Wissenschaftliche Forschungsanwendungen
DNPH is widely used in scientific research as a reagent for the identification and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are widely found in many natural and synthetic compounds. DNPH reacts with carbonyl compounds to form stable hydrazone derivatives that can be easily analyzed by various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Wirkmechanismus
The mechanism of action of DNPH involves the formation of stable hydrazone derivatives with carbonyl compounds. The reaction takes place in the presence of an acid catalyst, and the resulting product is a stable complex that can be easily analyzed by various analytical techniques. DNPH reacts with carbonyl compounds such as aldehydes and ketones to form stable hydrazone derivatives that can be easily analyzed by various analytical techniques.
Biochemical and Physiological Effects:
DNPH is not known to have any significant biochemical or physiological effects on living organisms. It is a highly reactive compound that can form stable complexes with many organic compounds, but it is not known to have any significant effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
DNPH is a highly reactive compound that can form stable complexes with many organic compounds, making it an ideal reagent for the identification and quantification of carbonyl compounds in various samples. It is widely used in analytical chemistry and biochemistry to identify and quantify carbonyl compounds in various samples. However, DNPH has some limitations, such as its sensitivity to light and its tendency to form complexes with other compounds in the sample matrix, which can interfere with the analysis.
Zukünftige Richtungen
There are many future directions for the use of DNPH in scientific research. One potential direction is the development of new analytical techniques that can improve the sensitivity and selectivity of DNPH for the identification and quantification of carbonyl compounds. Another potential direction is the use of DNPH in the analysis of complex samples such as biological fluids and environmental samples. Additionally, the use of DNPH in the analysis of carbonyl compounds in the atmosphere and in food products is an area of active research. Overall, DNPH is a versatile reagent that has many potential applications in scientific research.
Synthesemethoden
DNPH can be synthesized by the reaction of 2,4,7-trinitrofluorenone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction takes place in a solvent such as ethanol or acetic acid and is usually carried out at room temperature. The resulting product is a yellow crystalline powder that is highly reactive and can form stable complexes with many organic compounds.
Eigenschaften
IUPAC Name |
2,4-dinitro-N-[(E)-(2,4,7-trinitrofluoren-9-ylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9N7O10/c27-22(28)9-1-3-12-13(5-9)19(14-6-11(24(31)32)8-17(18(12)14)26(35)36)21-20-15-4-2-10(23(29)30)7-16(15)25(33)34/h1-8,20H/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNNCBVXWDYACU-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C4=C2C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)

![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-N'-phenylthiourea](/img/structure/B5768111.png)

![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5768144.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)
![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)